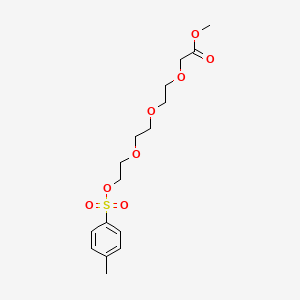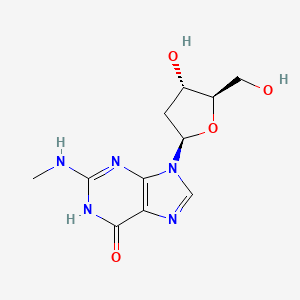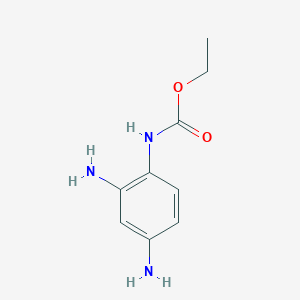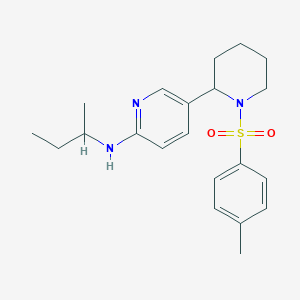
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. The presence of benzyl and nitromethyl groups attached to the oxane ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl alcohol and nitromethane as starting materials. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the oxane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
- (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[[(phenylmethyl)amino]methyl]oxane-3,4,5-triol
Uniqueness
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is unique due to the presence of both benzyl and nitromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO6 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H17NO6/c15-10-11(16)13(7-14(18)19,8-20-12(10)17)6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
Clave InChI |
FGZNLUALCNMPPX-WUHRBBMRSA-N |
SMILES isomérico |
C1[C@@]([C@H]([C@@H]([C@@H](O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)


![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)



![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
